[(3-Nitrophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
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Overview
Description
(3-Nitrophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2. It is also known by its IUPAC name, N-(3-nitrobenzyl)-2-propen-1-amine hydrochloride . This compound is characterized by the presence of a nitro group attached to a benzene ring, a propenyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)methylamine hydrochloride typically involves the reaction of 3-nitrobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 3-Aminobenzyl derivatives.
Reduction: 3-Nitrosobenzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(3-Nitrophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
(3-Nitrophenyl)methylamine hydrochloride: Characterized by the presence of a nitro group, benzyl group, and propenyl group.
(3-Nitrophenyl)methylamine: Lacks the hydrochloride salt form.
(3-Nitrophenyl)methylamine nitrate: Contains a nitrate group instead of a hydrochloride group.
Uniqueness
(3-Nitrophenyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-2-6-11-8-9-4-3-5-10(7-9)12(13)14;/h2-5,7,11H,1,6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBVZGYCHFHEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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